molecular formula C15H12INO3 B2745195 N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-64-4

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2745195
CAS No.: 868153-64-4
M. Wt: 381.169
InChI Key: MVPTYIUQLAIRFE-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide featuring a 2-iodophenyl substituent. For example, describes the synthesis of related piperazine derivatives using ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate as a precursor, suggesting similar methodologies might apply .

Properties

IUPAC Name

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPTYIUQLAIRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-iodoaniline with a suitable benzodioxine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzodioxine carboxamide scaffold is versatile, with modifications to the aryl group significantly altering physicochemical and pharmacological profiles. Key analogues include:

Compound Name Substituent (R) Key Properties/Activities Source Evidence
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-nitrophenyl High electron-withdrawing nitro group; potential for redox activity
N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 3-(trifluoromethyl)phenyl Lipophilic CF3 group; possible enhanced membrane permeability
N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide Benzodioxin-6-yl + sulfonamide Anti-diabetic activity (α-glucosidase inhibition, IC50 ~80 μM)
N-ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethyl Simplified alkyl chain; baseline for SAR studies

Key Observations:

  • This contrasts with the electron-withdrawing nitro group in and the lipophilic trifluoromethyl group in .
  • The target compound’s iodine substituent could modulate enzyme interaction but requires empirical validation .
  • Synthetic Flexibility: highlights the use of Se–I exchange reactions to generate selenium-containing heterocycles, indicating the benzodioxine core’s adaptability for diverse functionalization .

Pharmacological and Therapeutic Potential

  • Antihypertensive Applications: identifies N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine as an intermediate in synthesizing Doxazosin, a clinically used α1-adrenergic blocker. This suggests that carboxamide derivatives of benzodioxine may share similar receptor-targeting capabilities .
  • Antibacterial and Anti-inflammatory Activity: and describe benzodioxine sulfonamides and biphenyl derivatives with antibacterial (against E. coli, S. aureus) and dual 5-lipoxygenase/mPGES-1 inhibitory activity, respectively.
  • Scaffold Hopping in Drug Design: demonstrates that benzodioxine-based scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol are prioritized in machine learning models for PD-1/PD-L1 inhibition, highlighting their relevance in immunomodulation .

Biological Activity

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure as follows:

  • Molecular Formula : C_{10}H_{8}INO_{3}
  • Molecular Weight : 295.08 g/mol
  • CAS Number : 493-09-4

This structure includes a benzodioxine core, which is known for its versatility in drug design and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, derivatives of benzodioxole have shown significant inhibition with IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase .
  • Anticancer Activity :
    • In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, certain benzodioxole derivatives showed IC50 values between 26 µM and 65 µM against multiple cancer types .
  • Antidiabetic Effects :
    • The compound has been evaluated for its potential antidiabetic properties. In vivo studies using streptozotocin-induced diabetic mice revealed a significant reduction in blood glucose levels after treatment with related benzodioxole compounds .

Biological Activity Data Table

Activity TypeTarget/AssayIC50 Value (µM)Reference
α-Amylase InhibitionEnzyme Assay0.68 - 0.85
CytotoxicityCancer Cell Lines26 - 65
Antidiabetic ActivityStreptozotocin-induced MiceReduction from 252.2 mg/dL to 173.8 mg/dL

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of benzodioxole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining safety profiles for normal cells . This indicates the potential for developing targeted cancer therapies based on this scaffold.

Case Study 2: Antidiabetic Properties

Another investigation assessed the antidiabetic effects of related compounds in diabetic mice models. The results indicated that treatment led to substantial decreases in blood glucose levels without notable adverse effects on body weight or general health markers . This highlights the therapeutic potential of these compounds in managing diabetes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

  • Methodology : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with substituted anilines. For example, a similar benzodioxin carboxamide was synthesized via nucleophilic substitution under alkaline conditions (pH 8–10) using sodium carbonate and acyl chloride intermediates . Key steps include:

  • Amine activation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or bromoacetyl derivatives in aqueous Na₂CO₃.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Example protocol :
StepReagent/ConditionTimeYield
12-iodophenylamine, DCM, EDCI12h~60%
2Na₂CO₃ (pH 9–10), RT4h85% purity

Q. Which analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : Use ¹H/¹³C NMR to verify the benzodioxin ring and carboxamide linkage. IR spectroscopy can confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretches .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. For poor solubility, use surfactants (e.g., Tween-80) or cyclodextrins .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzodioxine carboxamides?

  • Methodology :

  • Substituent variation : Compare analogs with halogens (e.g., -I vs. -Br), electron-withdrawing groups, or heterocyclic rings at the phenyl or benzodioxin moieties .
  • Bioactivity correlation : Use enzymatic assays (e.g., α-glucosidase inhibition ) or receptor-binding studies to link structural features to activity.
  • Example SAR table :
Substituent (R)IC₅₀ (α-glucosidase)Notes
2-Iodophenyl12.5 µMHigh potency
4-Fluorophenyl45.0 µMReduced activity
3-Methoxyphenyl28.3 µMModerate potency

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., acarbose for α-glucosidase assays) and replicate experiments (n ≥ 3) to ensure reproducibility .
  • Data normalization : Account for variations in cell lines (e.g., HepG2 vs. Caco-2) or enzyme sources (recombinant vs. tissue-extracted) .
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets and identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like glycosylceramide synthase (e.g., PDB ID: 5Z3H) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (benzodioxin oxygen) and hydrophobic regions (iodophenyl group) for target engagement .

Q. What approaches improve pharmacokinetic properties such as bioavailability and metabolic stability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance intestinal absorption .
  • CYP450 metabolism screening : Use liver microsomes to identify metabolic hotspots (e.g., iodine substitution reduces oxidative degradation) .

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